molecular formula C18H15N3O4 B5573868 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5573868
M. Wt: 337.3 g/mol
InChI Key: MGPZONVMYHSLGN-YBEGLDIGSA-N
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Description

4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10625597 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

Research has focused on the synthesis of 4-substituted benzylidene-2-phenyl-5-oxazolones, including compounds with structures similar to 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one, to study their nonlinear optical properties using techniques like Z-scan. These studies reveal significant insights into the electron transfer mechanisms within these molecules and their potential applications in photonics and electronics due to their large nonlinearities stemming from delocalized π-electron distributions (Murthy et al., 2010).

Molecular Docking and Bioassay Studies

While some derivatives have been studied for their molecular docking and bioassay capabilities, particularly as cyclooxygenase-2 inhibitors, research indicates that specific compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide exhibit no significant inhibition potency for cyclooxygenase enzymes. This highlights the importance of structural variation in determining the bioactivity of these compounds (Al-Hourani et al., 2016).

Photophysical and Electroluminescent Properties

Investigations into the photophysical properties of push-pull oxazolones derivatives, including those similar to the chemical , show high two-photon absorption cross-sections, making them suitable for applications in nonlinear optics and as fluorophores in imaging technologies. These compounds exhibit high emission quantum yields, indicative of their potential in advanced photonic and electronic devices (Rodrigues et al., 2012).

Electrochemical Behavior

Research on related compounds, such as unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, has explored their electrochemical behavior in protic media, revealing insights into reduction mechanisms and the potential for cyclic hydroxamic acid formation. Such studies contribute to the understanding of electrochemical properties relevant to the development of electroactive materials and sensors (David et al., 1995).

Tautomerism and Metal Complexation

The study of 2-acylmethyl-2-oxazolines demonstrates the role of tautomerism and metal complexation in determining the physical properties of these compounds, which could inform the design of novel coordination compounds with specific optical or catalytic functions (Jones et al., 2013).

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)10-16-18(22)25-17(19-16)13-4-3-5-15(11-13)21(23)24/h3-11H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZONVMYHSLGN-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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